magnesium;1-phenyl-3-propan-2-ylbenzene;bromide
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Overview
Description
Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide is an organometallic compound that combines magnesium with a brominated aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-phenyl-3-propan-2-ylbenzene;bromide typically involves the reaction of 1-phenyl-3-propan-2-ylbenzene with magnesium in the presence of a brominating agent. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the hydrolysis of the organomagnesium compound. The reaction conditions often require a controlled temperature and an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where the aromatic bromide is reacted with magnesium turnings in a suitable solvent. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The bromide group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or halides under basic conditions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of magnesium;1-phenyl-3-propan-2-ylbenzene;bromide involves the formation of a reactive organomagnesium intermediate. This intermediate can participate in nucleophilic addition or substitution reactions, targeting electrophilic centers in various substrates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide
- Magnesium;1-phenyl-4-propan-2-ylbenzene;bromide
- Magnesium;1-phenyl-3-propan-1-ylbenzene;bromide
Uniqueness
Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This compound’s particular structure allows for selective transformations that may not be possible with other similar compounds.
Properties
Molecular Formula |
C15H15BrMg |
---|---|
Molecular Weight |
299.49 g/mol |
IUPAC Name |
magnesium;1-phenyl-3-propan-2-ylbenzene;bromide |
InChI |
InChI=1S/C15H15.BrH.Mg/c1-12(2)14-9-6-10-15(11-14)13-7-4-3-5-8-13;;/h3-4,6-12H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
AANDXSIPFIYTLX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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